Cas no 2287315-19-7 ([3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine)

[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine is a structurally unique compound featuring a bicyclo[1.1.1]pentane core substituted with a 2-fluorophenyl group and a hydrazine moiety. This scaffold is of interest in medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering improved metabolic stability and physicochemical properties. The fluorophenyl group enhances electronic modulation, while the rigid bicyclic framework may confer steric advantages in target binding. The hydrazine functionality provides a versatile handle for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies. This compound is particularly valuable in the development of pharmacophores targeting CNS disorders or enzyme inhibition.
[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine structure
2287315-19-7 structure
Product Name:[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
CAS No:2287315-19-7
MF:C11H13FN2
MW:192.232725858688
CID:5923337
PubChem ID:137945116
Update Time:2025-05-20

[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine Chemical and Physical Properties

Names and Identifiers

    • [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
    • 3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • [3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
    • 2287315-19-7
    • EN300-6762105
    • [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • Inchi: 1S/C11H13FN2/c12-9-4-2-1-3-8(9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
    • InChI Key: DWVZZHJNUAJRRA-UHFFFAOYSA-N
    • SMILES: N(C12CC(C3=CC=CC=C3F)(C1)C2)N

Computed Properties

  • Exact Mass: 192.10627659g/mol
  • Monoisotopic Mass: 192.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 311.6±42.0 °C(Predicted)
  • pka: 8.07±0.40(Predicted)

[3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine Pricemore >>

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Additional information on [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine

Research Briefing on [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine (CAS: 2287315-19-7)

In recent years, the compound [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine (CAS: 2287315-19-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic hydrazine derivative exhibits unique structural properties, making it a promising candidate for drug discovery and development. The incorporation of a fluorophenyl group enhances its potential as a bioactive molecule, particularly in targeting central nervous system (CNS) disorders and other therapeutic areas.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine. The researchers employed a multi-step synthetic route to achieve high purity and yield, with a focus on optimizing the reaction conditions for scalability. The compound's stability and solubility profiles were thoroughly characterized, revealing favorable properties for further preclinical development.

Preliminary in vitro assays demonstrated that [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine exhibits potent inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-B. This finding suggests its potential application in neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors are commonly used to manage symptoms. Additionally, the compound showed selective binding affinity for serotonin receptors, indicating possible utility in mood disorder therapeutics.

Further investigations into the compound's mechanism of action revealed its ability to modulate neurotransmitter levels in neuronal cell cultures. The fluorophenyl moiety was found to play a critical role in enhancing blood-brain barrier penetration, a key factor for CNS-targeted drugs. Molecular docking studies supported these observations, highlighting strong interactions with target proteins.

Despite these promising results, challenges remain in the development of [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine as a therapeutic agent. Current research is focused on addressing its metabolic stability and potential off-target effects. Ongoing studies are also exploring structural analogs to improve pharmacokinetic properties while maintaining the desired pharmacological activity.

In conclusion, [3-(2-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine represents a novel chemical entity with significant potential in drug discovery. Its unique bicyclic scaffold and fluorophenyl substitution offer opportunities for further optimization and therapeutic application. Future research directions include comprehensive in vivo studies and the development of formulation strategies to enhance its clinical translation.

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